4-(1,3-Oxazol-5-yl)aniline
Overview
Description
Synthesis Analysis
The synthesis of 4-(1,3-Oxazol-5-yl)aniline and related compounds involves complex chemical reactions. For instance, Venkatagiri et al. (2018) synthesized a series of triazolyl derived 1,3,4-oxadiazoles, which are structurally related to 4-(1,3-Oxazol-5-yl)aniline, using a copper-catalyzed alkyne–azide cycloaddition reaction (Venkatagiri et al., 2018).
Molecular Structure Analysis
The molecular structure of 4-(1,3-Oxazol-5-yl)aniline and its derivatives can be characterized using various spectroscopic techniques. Wu et al. (2021) used FT-IR, NMR, and X-ray diffraction to characterize the molecular structure of related compounds (Wu et al., 2021).
Chemical Reactions and Properties
The chemical reactions and properties of 4-(1,3-Oxazol-5-yl)aniline derivatives are diverse. Ramadan (2018) investigated the synthesis of new derivatives of 1,3-oxazepine, a compound structurally similar to 4-(1,3-Oxazol-5-yl)aniline, via cycloaddition reactions (Ramadan, 2018).
Physical Properties Analysis
The physical properties of these compounds can be analyzed through various methods. Shahhosseini et al. (2016) synthesized and characterized a novel polymer based on a derivative of 4-(1,3-Oxazol-5-yl)aniline, providing insights into its physical properties (Shahhosseini et al., 2016).
Chemical Properties Analysis
The chemical properties of 4-(1,3-Oxazol-5-yl)aniline can be intricate. For example, Misra and Ila (2010) demonstrated the versatility of a related compound, 4-Bis(methylthio)methylene-2-phenyloxazol-5-one, as a template for synthesizing various substituted oxazoles, showing the diverse chemical properties of these compounds (Misra & Ila, 2010).
Scientific Research Applications
Antitubercular Activity : Compounds related to 4-(1,3-Oxazol-5-yl)aniline have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis (Dighe et al., 2012).
Electrochemical Synthesis for Solar Cells : A novel monomer related to 4-(1,3-Oxazol-5-yl)aniline was synthesized for electrochemical applications, showing potential use in dye-sensitized solar cells due to its high conducting and porous properties (Shahhosseini et al., 2016).
Chemical Synthesis and Characterization : Various compounds related to 4-(1,3-Oxazol-5-yl)aniline have been synthesized and characterized, indicating the versatility of this compound in chemical synthesis (Jirjees, 2022).
Electropolymer Functionalization : 4-Azidoaniline, a compound similar to 4-(1,3-Oxazol-5-yl)aniline, has been used for electropolymerization and functionalization of conductive surfaces (Coates et al., 2012).
Potential Microtubule-Binding Agents : Analogues of 4-(1,3-Oxazol-5-yl)aniline have been studied for their role as potential microtubule-binding agents, indicating a possible application in cancer therapy (Odlo et al., 2010).
Antimycobacterial Activity : Novel derivatives of 4-(1,3-Oxazol-5-yl)aniline exhibited significant in vitro and in vivo antimycobacterial activities, particularly against multidrug-resistant Mycobacterium tuberculosis (Sriram et al., 2007).
Synthesis of Electroluminescent Materials : Compounds incorporating 4-(1,3-Oxazol-5-yl)aniline derivatives have been synthesized and characterized for their electroluminescent properties, indicating potential applications in organic light-emitting diodes (OLEDs) (Jin et al., 2020).
Antidiabetic, Anti-inflammatory, and Anticancer Activities : Derivatives of 4-(1,3-Oxazol-5-yl)aniline have been explored for their antidiabetic, anti-inflammatory, and anticancer activities (Kavitha et al., 2016).
Synthesis of Emitting Amorphous Molecular Materials : A class of emitting amorphous molecular materials utilizing derivatives of 4-(1,3-Oxazol-5-yl)aniline has been synthesized, showing potential for use in organic electroluminescent devices (Doi et al., 2003).
Coordination Chemistry of Oxazoline Ligands : The oxazoline ligands, related to 4-(1,3-Oxazol-5-yl)aniline, have been studied for their coordination chemistry, highlighting their utility in asymmetric organic syntheses (Gómez et al., 1999).
Safety And Hazards
properties
IUPAC Name |
4-(1,3-oxazol-5-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-8-3-1-7(2-4-8)9-5-11-6-12-9/h1-6H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJBMRSOKUTXDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CO2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30333712 | |
Record name | 4-(1,3-Oxazol-5-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30333712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Oxazol-5-yl)aniline | |
CAS RN |
1008-95-3 | |
Record name | 4-(Oxazol-5-yl)aniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1008-95-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1,3-Oxazol-5-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30333712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1,3-oxazol-5-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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